N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a thiophene ring substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and antiviral properties . The benzothiazole scaffold is recognized for its role in modulating protein-protein interactions, while the 1,2,4-oxadiazole group enhances metabolic stability and binding affinity through hydrogen-bonding interactions . The cyclopropyl substituent on the oxadiazole may improve lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c22-15(17-19-10-3-1-2-4-12(10)25-17)18-11-7-8-24-13(11)16-20-14(21-23-16)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCWYMPFSWTMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. One common method involves the cyclodehydration of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction is carried out at ambient temperature and allows for the formation of the 1,2,4-oxadiazole ring.
The thiophene and benzothiazole rings can be synthesized through various established methods, including the reaction of thiophene derivatives with benzothiazole precursors under suitable conditions. The final step involves the coupling of these heterocyclic units to form the target compound, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity. The choice of solvents, reagents, and catalysts is also critical in minimizing environmental impact and ensuring compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H
Biological Activity
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a benzothiazole core linked to a thiophene and an oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 332.4 g/mol. Its structural complexity suggests multifaceted interactions within biological systems.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of oxadiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and U-937) with IC50 values in the low micromolar range .
- Antimicrobial Properties : The compound's structural components suggest possible antibacterial activity. Oxadiazole derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Induction of Apoptosis : Flow cytometry studies indicate that certain oxadiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors .
Case Studies and Research Findings
A selection of studies provides insights into the biological activity of related compounds:
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Anticancer |
| Compound B | U-937 | 0.75 | Anticancer |
| Compound C | E. coli | 15.0 | Antimicrobial |
These findings indicate that modifications to the oxadiazole structure can significantly enhance biological potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound A: 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide ()
- Structural Differences : Replaces the benzothiazole-thiophene system with a benzamide backbone and a nitro-substituted aniline side chain.
Compound B : 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine ()
- Structural Differences : Substitutes the benzothiazole-thiophene with a morpholine ring.
- Functional Implications : The morpholine group improves aqueous solubility but may reduce membrane permeability compared to the aromatic benzothiazole system in the target compound .
Analogues with Thiophene Linkers
Compound C: (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone ()
- Structural Differences : Replaces the benzothiazole-carboxamide with an azetidine-ketone group.
Compound D : 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide ()
- Structural Differences : Incorporates a thiazole-oxazole hybrid instead of benzothiazole and uses a thiophen-2-yl oxadiazole (vs. thiophen-3-yl in the target).
- Functional Implications : The thiophen-2-yl substitution may alter binding orientation in enzymatic pockets compared to the 3-position isomer in the target compound .
Q & A
Q. What are the standard synthetic routes for N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:
Thiophene functionalization : Introduce the 3-cyclopropyl-1,2,4-oxadiazole moiety to thiophene via cyclocondensation of nitrile derivatives with hydroxylamine .
Benzothiazole coupling : React the functionalized thiophene intermediate with 1,3-benzothiazole-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane at 20–25°C .
Key Conditions :
- Solvent: Acetonitrile or DMF for cyclization .
- Catalysts: Iodine and triethylamine for sulfur elimination during oxadiazole formation .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Use a combination of 1H/13C NMR and IR spectroscopy :
- NMR : Peaks for the cyclopropyl group (δ ~0.8–1.2 ppm in 1H; δ ~5–10 ppm in 13C) and oxadiazole (C=N stretch at ~1600 cm⁻¹ in IR) .
- Mass spectrometry : Confirm molecular weight (e.g., exact mass via HRMS).
- X-ray crystallography (if crystalline) resolves ambiguous stereoelectronic effects .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole-thiophene intermediate?
- Methodological Answer : Yield optimization strategies include:
- Solvent selection : Acetonitrile reflux (1–3 min) for rapid cyclization .
- Catalyst tuning : Use iodine (0.5–1.0 eq.) to minimize sulfur byproduct formation .
- Temperature control : Maintain 80–90°C during cyclopropane ring formation to avoid decomposition.
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetonitrile, 80°C | 72 | 95 |
| DMF, 90°C | 65 | 90 |
| THF, 70°C | 50 | 85 |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Steps:
Variable Temperature NMR : Probe dynamic processes (e.g., oxadiazole-thiophene tautomerism) .
Deuterated solvent comparison : Test in DMSO-d6 vs. CDCl3 to identify hydrogen bonding effects.
DFT calculations : Compare experimental shifts with computational models (e.g., Gaussian 16 B3LYP/6-31G*) .
Q. What in vitro assays are suitable for evaluating its bioactivity?
- Methodological Answer : Design assays based on structural analogs (e.g., thiadiazole/benzothiazole derivatives):
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Urease or kinase inhibition assays (e.g., IC50 < 10 μM for lead optimization) .
Methodological Challenges & Solutions
Q. How to address poor solubility in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) with PBS buffer.
- Prodrug design : Introduce hydrophilic groups (e.g., PEGylation) without disrupting the oxadiazole-thiophene core.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for enhanced delivery .
Q. What computational tools predict binding modes for target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR kinase) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- Pharmacophore mapping : Identify critical H-bond acceptors (oxadiazole N) and hydrophobic regions (cyclopropyl) .
Data Reproducibility Guidelines
Q. How to ensure reproducibility in scaled-up synthesis?
- Methodological Answer :
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol-DMF mix) .
- QC protocols : Monitor reactions via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and HPLC (C18 column, 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
